Dimyristyl methyl benzyl ammonium chloride
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Overview
Description
Dimyristyl methyl benzyl ammonium chloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is widely used in various industries, including pharmaceuticals, cosmetics, and industrial cleaning, due to its ability to disrupt microbial cell membranes and enhance the solubility of hydrophobic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimyristyl methyl benzyl ammonium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of dimyristylamine with benzyl chloride in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out at elevated temperatures, usually around 80°C, to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is purified through filtration and washing to remove any unreacted starting materials and by-products. The final product is obtained as a white or off-white solid, which is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Dimyristyl methyl benzyl ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions
Major Products
The major products formed from these reactions include benzyl alcohols, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimyristyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:
Mechanism of Action
Dimyristyl methyl benzyl ammonium chloride exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Similar Compounds
- Dodecyl dimethyl benzyl ammonium chloride
- Lauryl dimethyl benzyl ammonium chloride
- Benzalkonium chloride
Uniqueness
Dimyristyl methyl benzyl ammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other quaternary ammonium compounds with shorter or longer alkyl chains .
Properties
CAS No. |
96837-03-5 |
---|---|
Molecular Formula |
C36H68ClN |
Molecular Weight |
550.4 g/mol |
IUPAC Name |
benzyl-methyl-di(tetradecyl)azanium;chloride |
InChI |
InChI=1S/C36H68N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-29-33-37(3,35-36-31-27-26-28-32-36)34-30-25-23-21-19-17-15-13-11-9-7-5-2;/h26-28,31-32H,4-25,29-30,33-35H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MOVYDMDPASTSTN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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